1-bromo-2-fluoro-3-isocyanatobenzene
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Overview
Description
1-bromo-2-fluoro-3-isocyanatobenzene: is an aromatic compound characterized by the presence of bromine, fluorine, and isocyanate functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bromo-2-fluoro-3-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and isocyanate groups onto a benzene ring. One common method involves the following steps:
Bromination: Starting with fluorobenzene, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1-bromo-2-fluorobenzene.
Isocyanation: The brominated product is then reacted with phosgene (COCl2) and a suitable amine to introduce the isocyanate group, forming this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-bromo-2-fluoro-3-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Addition: The isocyanate group can react with nucleophiles like alcohols or amines to form carbamates or ureas.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Electrophilic Addition: Alcohols or amines in the presence of a base such as triethylamine (Et3N).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Addition: Formation of carbamates or ureas.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: 1-bromo-2-fluoro-3-isocyanatobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity allows for the creation of customized compounds with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-fluoro-3-isocyanatobenzene involves its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable carbamate or urea linkages.
Bromine and Fluorine Atoms: Participate in substitution reactions, influencing the electronic properties of the benzene ring and facilitating further chemical transformations.
Comparison with Similar Compounds
1-bromo-2-fluoro-4-isocyanatobenzene: Similar structure but with the isocyanate group in a different position.
1-bromo-3-fluoro-2-isocyanatobenzene: Another positional isomer with different reactivity.
1-chloro-2-fluoro-3-isocyanatobenzene: Chlorine instead of bromine, affecting its reactivity and applications.
Uniqueness: 1-bromo-2-fluoro-3-isocyanatobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity patterns and potential applications. Its combination of bromine, fluorine, and isocyanate groups makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
1506860-05-4 |
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Molecular Formula |
C7H3BrFNO |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
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